rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride: is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Dimethylphosphoryl Group: This step involves the phosphorylation of the piperidine ring using dimethylphosphoryl chloride under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the dimethylphosphoryl group.
Scientific Research Applications
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
- rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid methyl ester
- rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid ethyl ester
Uniqueness
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its chiral nature. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free acid or ester counterparts.
Properties
Molecular Formula |
C8H17ClNO3P |
---|---|
Molecular Weight |
241.65 g/mol |
IUPAC Name |
(2S,4R)-4-dimethylphosphorylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H16NO3P.ClH/c1-13(2,12)6-3-4-9-7(5-6)8(10)11;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 |
InChI Key |
UBVPZRZTVONOFQ-HHQFNNIRSA-N |
Isomeric SMILES |
CP(=O)(C)[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |
Canonical SMILES |
CP(=O)(C)C1CCNC(C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.